molecular formula C6H7N5O B3360490 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)- CAS No. 89073-90-5

8H-Purin-8-one, 1,7-dihydro-6-(methylamino)-

Cat. No. B3360490
CAS RN: 89073-90-5
M. Wt: 165.15 g/mol
InChI Key: WRDFPHCRHWMZJL-UHFFFAOYSA-N
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Description

“8H-Purin-8-one, 1,7-dihydro-6-(methylamino)-” is a chemical compound with the linear formula C6H6O1N4 . It is also known as 6-Methyl-7,9-dihydro-8H-purin-8-one . This compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “8H-Purin-8-one, 1,7-dihydro-6-(methylamino)-” can be represented by the SMILES string OC1=NC2=C(C)N=CN=C2N1 . The InChI key for this compound is LNZMOLVWODRUSU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “8H-Purin-8-one, 1,7-dihydro-6-(methylamino)-” is 136.1115 . The compound is a solid in form .

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that this compound may cause an allergic skin reaction (H317) and is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and taking off contaminated clothing and washing it before reuse (P362 + P364) .

properties

IUPAC Name

6-(methylamino)-7,9-dihydropurin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-4)11-6(12)10-3/h2H,1H3,(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFPHCRHWMZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454576
Record name 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89073-90-5
Record name 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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